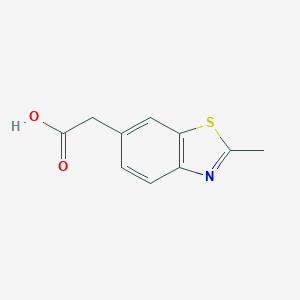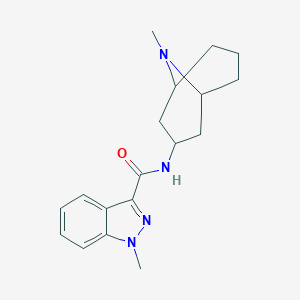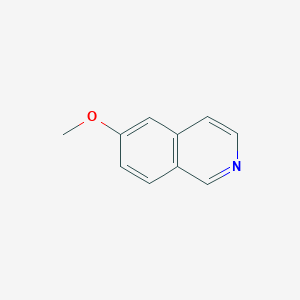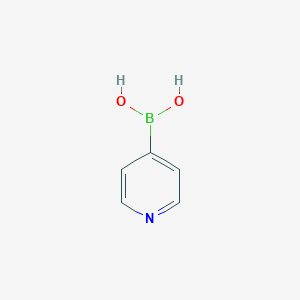
2,3-Dimethyl-1H-indol-6-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives like 2,3-dimethyl-1H-indole-6-carboxylic acid often involves strategies that ensure the functionalization of the indole core at specific positions. Techniques such as the Ullmann and Dieckmann reactions have been utilized for the preparation of indole carboxylic acids, indicating a potential pathway for synthesizing the subject compound by incorporating methyl groups at the desired positions and a carboxylic group at position 6 (Unangst et al., 1987).
Molecular Structure Analysis
The molecular structure of indole derivatives, including 2,3-dimethyl-1H-indole-6-carboxylic acid, is characterized by the indole core—a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution pattern significantly affects the compound's electronic distribution and overall reactivity. The presence of methyl groups can introduce steric hindrance and electron-donating effects, influencing the molecule's chemical behavior and reactivity profile (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
Indole carboxylic acids, including 2,3-dimethyl-1H-indole-6-carboxylic acid, undergo various chemical reactions typical of carboxylic acids, such as esterification and amidation. The indole moiety also allows for electrophilic substitution reactions at the 3-position due to the electron-rich nature of the pyrrole ring, facilitating reactions like halogenation, nitration, and sulfonation (Gabriele et al., 2012).
Physical Properties Analysis
The physical properties of 2,3-dimethyl-1H-indole-6-carboxylic acid, such as melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the carboxylic acid group enhances hydrogen bonding potential, affecting its solubility in polar solvents and melting point. The methyl substitutions might slightly increase hydrophobic character, influencing solubility in organic solvents (Mao, 2011).
Chemical Properties Analysis
The chemical properties of 2,3-dimethyl-1H-indole-6-carboxylic acid are defined by its functional groups. The carboxylic acid group is acidic and can undergo deprotonation to form carboxylate anions, making it reactive towards nucleophiles. The indole ring system, particularly at the 3-position, is susceptible to electrophilic attack, and the methyl groups can influence the compound's overall reactivity through inductive and steric effects (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).
Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
2,3-Dimethyl-1H-indol-6-carbonsäure: ist ein wertvoller Vorläufer bei der Synthese von Indolderivaten, die biologisch aktiv sind. Diese Verbindungen haben sich als vielversprechend bei der Behandlung von Krebszellen, Mikroben und verschiedenen Störungen im menschlichen Körper erwiesen . Der Indol-Rest ist ein bedeutendes heterozyklisches System in Naturstoffen und Medikamenten und spielt eine entscheidende Rolle in der Zellbiologie.
Entwicklung von antiviralen Wirkstoffen
Indolderivate, einschließlich der von This compound abgeleiteten, sollen antivirale Aktivitäten besitzen. Sie wurden verwendet, um Verbindungen zu schaffen, die eine inhibitorische Aktivität gegen Influenza A und andere Viren zeigen . Diese Anwendung ist besonders relevant in der laufenden Suche nach neuen Behandlungen für Viruserkrankungen.
Entzündungshemmende und Antikrebsforschung
Der Indolkern, der Teil von This compound ist, findet sich in vielen synthetischen Arzneimittelmolekülen, die entzündungshemmende und krebshemmende Eigenschaften aufweisen . Die Forschung in diesem Bereich untersucht weiterhin das Potenzial von Indolderivaten bei der Entwicklung neuer Therapeutika.
Opioid-Rezeptor-Agonisten
Derivate von This compound wurden zur Herstellung von potenten Opioid-Rezeptor-Agonisten verwendet . Diese Agonisten sind wichtig für die Schmerztherapie und werden umfassenden pharmakologischen Studien unterzogen, um Wirksamkeit und Sicherheit zu gewährleisten.
Photorefraktive Materialien
Im Bereich der Materialwissenschaften wurden This compound-Derivate bei der Entwicklung von photorefraktiven Materialien eingesetzt . Diese Materialien finden Anwendung in der Holographie, der optischen Datenspeicherung und der dynamischen Bildverarbeitung.
Prodrogen von CDK-Inhibitoren
Die Verbindung war maßgeblich an der Synthese von Prodrugformen des Cyclin-abhängigen Kinase (CDK)-Inhibitors Alsterpaullone beteiligt . CDK-Inhibitoren sind eine Klasse von Medikamenten, die ein Potenzial bei der Behandlung verschiedener Krebsarten gezeigt haben, indem sie den Zellzyklusfortschritt beeinträchtigen.
Dopamin-Rezeptor-Antagonisten
Die Forschung zu neurologischen Erkrankungen hat von Verbindungen profitiert, die von This compound abgeleitet sind und als Antagonisten für Dopamin-Rezeptoren 2/4 (D2/D4) wirken . Diese Antagonisten sind wichtig bei der Untersuchung von Krankheiten wie Schizophrenie und Parkinson.
Azaspirocyclische Bausteine
In der organischen Chemie wird This compound zur Herstellung von nützlichen azaspirocyclischen Bausteinen verwendet . Diese Bausteine sind wichtig für den Aufbau komplexer molekularer Architekturen in Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives, including 2,3-dimethyl-1h-indole, have been found to be cytotoxic against certain cancer cell lines . This suggests that 2,3-Dimethyl-1H-indole-6-carboxylic acid may also have similar effects.
Eigenschaften
IUPAC Name |
2,3-dimethyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPOIMGOHQYJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378267 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103986-06-7 | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)

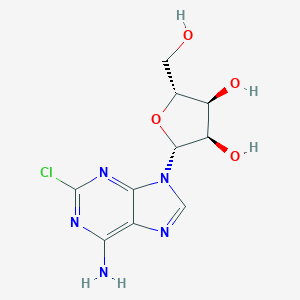
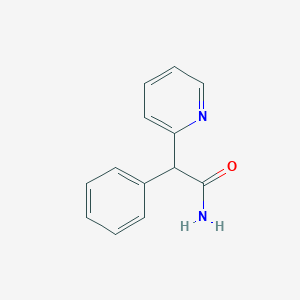
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
